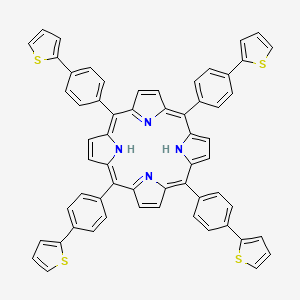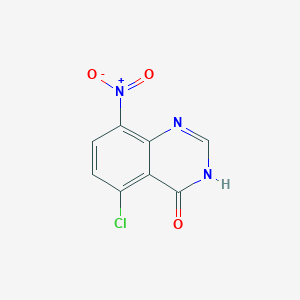![molecular formula C30H41CrO6 B1498599 Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) CAS No. 72869-85-3](/img/structure/B1498599.png)
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) is a complex chemical compound with a unique structure It is characterized by the presence of chromate ions coordinated with bis(3,5-bis(1,1-dimethylethyl)-2-hydroxybenzoato) ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) typically involves the reaction of chromate salts with the corresponding ligands under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the complex. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) can undergo several types of chemical reactions, including:
Oxidation: The chromate ion can act as an oxidizing agent, participating in redox reactions.
Reduction: Under certain conditions, the chromate ion can be reduced to lower oxidation states.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield chromium(III) complexes, while oxidation reactions may produce higher oxidation state chromium species.
科学的研究の応用
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound’s potential as an antimicrobial agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including coatings and pigments.
作用機序
The mechanism by which Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) exerts its effects involves the interaction of the chromate ion with various molecular targets. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. Additionally, the ligands in the complex can interact with biological molecules, potentially disrupting their normal function. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) can be compared with other chromate complexes, such as:
Chromate(1-), bis(2-hydroxybenzoato)-, hydrogen, (T-4)-: This compound has similar chromate coordination but with simpler ligands.
Chromate(1-), bis(2,4-dimethylbenzoato)-, hydrogen, (T-4)-: This compound features different substituents on the benzoato ligands, leading to variations in reactivity and applications.
The uniqueness of Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-) lies in its specific ligand structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
特性
CAS番号 |
72869-85-3 |
|---|---|
分子式 |
C30H41CrO6 |
分子量 |
549.6 g/mol |
IUPAC名 |
chromium(3+);3,5-ditert-butyl-2-oxidobenzoate;hydron |
InChI |
InChI=1S/2C15H22O3.Cr/c2*1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6;/h2*7-8,16H,1-6H3,(H,17,18);/q;;+3/p-3 |
InChIキー |
RLEKOSNXOUWDLK-UHFFFAOYSA-K |
SMILES |
[H+].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].[Cr+3] |
正規SMILES |
[H+].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].[Cr+3] |
Key on ui other cas no. |
72869-85-3 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethylbenzo[d]isoxazol-6-ol](/img/structure/B1498518.png)
![5,10,15,20-Tetrakis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-21H,23H-porphine](/img/structure/B1498519.png)
![sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide](/img/structure/B1498521.png)



![(S)-7-chloro-2-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1498541.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)



![3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-5-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B1498559.png)


